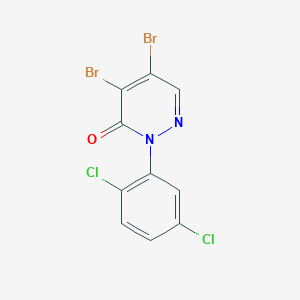

4,5-Dibromo-2-(2,5-dichlorophényl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

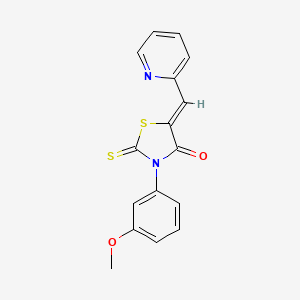

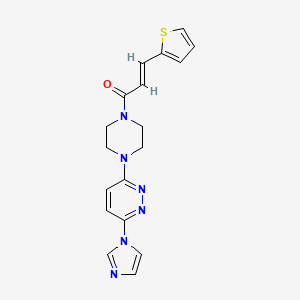

“4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are used as intermediates in the manufacture of pharmaceuticals and are widely used in chemical research and in fine chemicals .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5. The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one” would contain a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, with bromine atoms attached at the 4 and 5 positions, and a 2,5-dichlorophenyl group attached at the 2 position .Chemical Reactions Analysis

Pyridazinones are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Mode of Action

It’s worth noting that similar compounds, such as pyrazolines and their derivatives, have been reported to interact with various targets leading to a wide range of biological effects .

Biochemical Pathways

For instance, pyrazolines and their derivatives have been reported to affect the production of reactive oxygen species (ROS) and lipid peroxidation, leading to changes in cellular components .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one for laboratory experiments is its low cost and availability. Additionally, 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one is relatively easy to synthesize, which makes it an attractive option for laboratory experiments. However, one of the main limitations of using 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one for laboratory experiments is its potential toxicity. 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one has been shown to be toxic to aquatic organisms, and its potential toxicity to humans is not yet fully understood.

Orientations Futures

There are many potential future directions for research on 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. One of the main areas of research is the development of methods to reduce the toxicity of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. Additionally, research could be conducted to further understand the biochemical and physiological effects of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. Additionally, research could be conducted to further understand the mechanism of action of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one, as well as to identify potential therapeutic applications of the compound. Furthermore, research could be conducted to determine the potential environmental impacts of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one. Finally, research could be conducted to investigate the potential synergistic effects of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one in combination with other compounds.

Méthodes De Synthèse

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one can be synthesized through a two-step process. The first step involves the reaction of 4,5-dibromo-2-chlorophenylpyridazine with 2-chloro-5-nitrophenol in the presence of a base. This reaction yields an intermediate product, which can then be reacted with an amine in the presence of a base to produce the desired 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one product.

Applications De Recherche Scientifique

- Propriétés Anticancéreuses: Les chercheurs ont exploré le potentiel de ce composé comme agent anticancéreux en raison de son squelette de pyridazinone bromée. Il pourrait inhiber la croissance tumorale ou les voies de métastase .

- Activité Anti-inflammatoire: Des recherches suggèrent que la 4,5-dibromo-2-(2,5-dichlorophényl)pyridazin-3-one pourrait moduler les réponses inflammatoires, ce qui la rend pertinente pour le développement de médicaments .

- Polymères Semiconducteurs: Ce composé peut servir de monomère pour la synthèse de polymères semiconducteurs utilisés dans les dispositifs photovoltaïques organiques (OPV) et les transistors à effet de champ organiques (OFET) .

- Purification de l'Eau: Les chercheurs ont étudié l'utilisation de dérivés de pyridazinone pour la purification de l'eau. Les atomes de brome dans ce composé pourraient améliorer sa réactivité envers les polluants .

Chimie Médicinale et Développement de Médicaments

Science des Matériaux et Électronique Organique

Chimie Environnementale et Traitement de l'Eau

Propriétés

IUPAC Name |

4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2Cl2N2O/c11-6-4-15-16(10(17)9(6)12)8-3-5(13)1-2-7(8)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGHNQKBAIQOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)

![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)

![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)

![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)

![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)

![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)